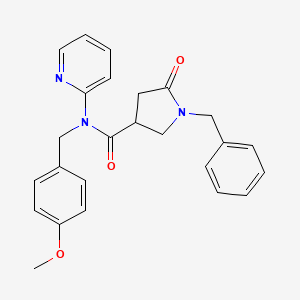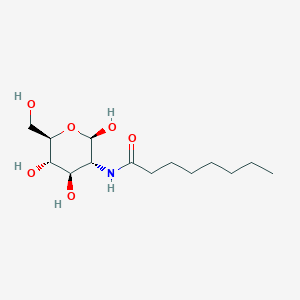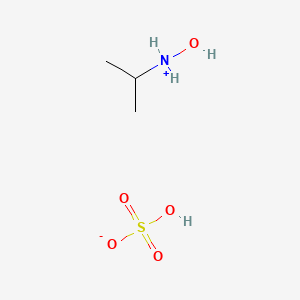
Isopropylhydroxylammonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylhydroxylammonium hydrogen sulfate is a chemical compound with the molecular formula C3H11NO5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfate group, which plays a crucial role in its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydroxylammonium hydrogen sulfate typically involves the reaction of isopropylhydroxylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Isopropylhydroxylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the careful addition of sulfuric acid to isopropylhydroxylamine, followed by purification steps to obtain the pure compound. The use of advanced techniques such as distillation and crystallization ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropylhydroxylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include nitroso compounds and nitrates.
Reduction: The primary amine is a major product.
Substitution: Various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Isopropylhydroxylammonium hydrogen sulfate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which isopropylhydroxylammonium hydrogen sulfate exerts its effects involves its interaction with molecular targets and pathways. The sulfate group plays a key role in its reactivity, facilitating various biochemical and chemical processes. The compound can interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Isopropylamine: Similar in structure but lacks the sulfate group.
Hydroxylamine: Shares the hydroxylamine moiety but differs in its overall structure.
Ammonium Sulfate: Contains the sulfate group but differs in its cationic component.
Uniqueness: Isopropylhydroxylammonium hydrogen sulfate is unique due to the presence of both the isopropylhydroxylamine and sulfate groups, which confer distinct chemical and physical properties. This combination makes it valuable in various applications, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C3H11NO5S |
|---|---|
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
hydrogen sulfate;hydroxy(propan-2-yl)azanium |
InChI |
InChI=1S/C3H9NO.H2O4S/c1-3(2)4-5;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
HVAQWYJCJXMYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH2+]O.OS(=O)(=O)[O-] |
Verwandte CAS-Nummern |
64611-86-5 63758-85-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)
![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)
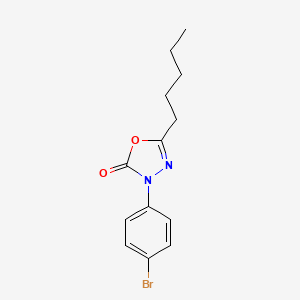
![(3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13826430.png)
![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)

![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
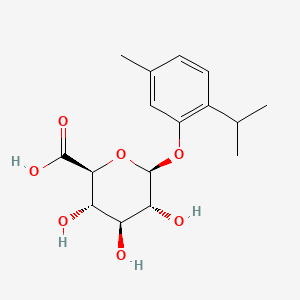
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13826449.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)

![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
